2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride
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Overview
Description
2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. For example, a mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide and other required reactants in dry DMF (dimethylformamide) and TEA (triethylamine) is heated at 70°C . The completion of the reaction is checked by TLC (thin-layer chromatography), and the reaction mixture is poured onto crushed ice and stirred .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial and anti-inflammatory properties.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.ClH/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12;/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLFSQQWJIKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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